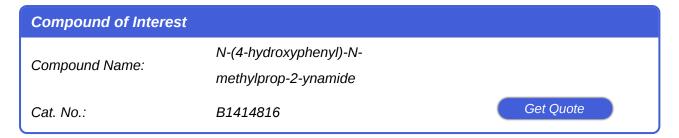


An In-depth Technical Guide to N-(4-

Author: BenchChem Technical Support Team. Date: December 2025

hydroxyphenyl)-N-methylprop-2-ynamide



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the chemical and biological properties of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**. This guide synthesizes the available data and provides general methodologies based on related compounds. Further experimental investigation is necessary to fully characterize this molecule.

Core Chemical Properties

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is a small molecule belonging to the ynamide class of organic compounds. Ynamides are characterized by a nitrogen atom attached to an alkyne, with the nitrogen also bearing an electron-withdrawing group, in this case, an acyl group. This structural motif imparts unique reactivity and potential for diverse chemical transformations.

Table 1: Chemical and Physical Properties of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide



Property	Value	Source
IUPAC Name	N-(4-hydroxyphenyl)-N- methylprop-2-ynamide	[1]
CAS Registry Number	1042536-61-7	[1]
Molecular Formula	C10H9NO2	[1]
Molecular Weight	175.18 g/mol	N/A
Canonical SMILES	C#CC(=O)N(C)C1=CC=C(O)C =C1	[1]
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A
Stability	Data not available	N/A

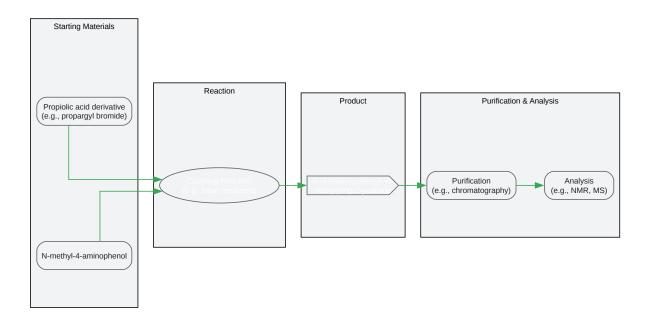
Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** are not explicitly available in the reviewed literature. However, general methods for the synthesis of ynamides can be adapted. A common approach involves the coupling of an amine with an activated alkyne derivative.

Representative Synthetic Workflow for Ynamides

The following diagram illustrates a generalized synthetic pathway for the preparation of ynamides, which could be adapted for the synthesis of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** from N-methyl-4-aminophenol and propargyl bromide or a related propiolic acid derivative.





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Caption: Generalized workflow for the synthesis of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**.

General Considerations for Synthesis and Purification

- Reaction Conditions: The coupling reaction would likely be carried out in an inert atmosphere
 (e.g., nitrogen or argon) using a suitable aprotic solvent. The choice of base and reaction
 temperature would be critical to optimize the yield and minimize side reactions.
- Purification: Purification of the crude product would likely involve column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate.
- Analysis: The structure and purity of the final compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways



There is currently no publicly available information on the biological activity or the mechanism of action of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**. The presence of the 4-hydroxyphenyl group, a common moiety in biologically active compounds, suggests that this molecule could potentially interact with various biological targets. However, without experimental data, any discussion of its pharmacology would be purely speculative.

Given the lack of information on biological targets and pathways, no signaling pathway diagrams can be provided at this time.

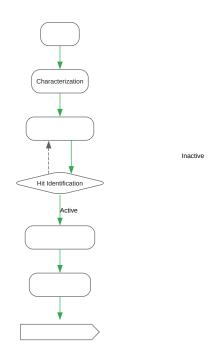
Future Directions

To elucidate the chemical and biological properties of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**, the following experimental investigations are recommended:

- Chemical Synthesis and Characterization: Development and optimization of a synthetic route, followed by full characterization of the compound's physicochemical properties.
- Biological Screening: High-throughput screening against a panel of biological targets (e.g., enzymes, receptors) to identify potential biological activities.
- Mechanism of Action Studies: If a biological activity is identified, further studies to elucidate
 the mechanism of action, including the identification of specific molecular targets and
 signaling pathways.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the relationship between the chemical structure and biological activity.

The following diagram outlines a potential logical workflow for the investigation of this compound.





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Caption: Logical workflow for the investigation of a novel chemical entity.

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References

- 1. fluorochem.co.uk [fluorochem.co.uk]
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